molecular formula C13H14N2O4 B2378417 Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate CAS No. 1351613-39-2

Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate

Cat. No.: B2378417
CAS No.: 1351613-39-2
M. Wt: 262.265
InChI Key: LYVFGRSNVSIWAU-UHFFFAOYSA-N
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Description

Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate is a heterocyclic organic compound that belongs to the pyrrolidine group of chemicals. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted esters, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with cyclooxygenase enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-aminobenzoate: A simpler ester derivative with different biological activities.

    5-oxopyrrolidine-3-carboxylic acid: A precursor in the synthesis of the target compound with distinct chemical properties.

    N-methyl-4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate: A methylated derivative with potentially different pharmacological effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)9-4-2-8(3-5-9)12(17)15-10-6-11(16)14-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVFGRSNVSIWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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